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molecular formula C16H23BrO2 B8648709 2-(4-Bromophenyl)-5-hexyl-1,3-dioxane

2-(4-Bromophenyl)-5-hexyl-1,3-dioxane

Cat. No. B8648709
M. Wt: 327.26 g/mol
InChI Key: VQSOFGDNDIUQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05683623

Procedure details

Quantities: compound from Example 7 (44 g, 0.27 mol), 4-bromobenzaldehyde (49 g, 0.27 mol) and 4-toluenesulphonic acid (150 mg). The experimental procedure was as described in Example 11.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]([CH2:10][OH:11])[CH2:8][OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]2[O:9][CH2:8][CH:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:10][O:11]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(CCCCC)C(CO)CO
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1OCC(CO1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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